![molecular formula C15H12N4O2S B2854269 N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021026-46-9](/img/structure/B2854269.png)
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide
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Description
“N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide” is a compound that has been studied for its potential applications in medicinal and biological fields . It’s a type of amide derivative, which are common in nature and can be easily synthesized . Amide compounds have been exploited for their in vitro anti-microbial and in vivo anti-inflammatory activities .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The crystal structure of this compound was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Chemical Reactions Analysis
The compound undergoes various chemical reactions during its synthesis. For example, a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound , which in turn was converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Physical And Chemical Properties Analysis
The compound’s molecular weights were <725 daltons with <6 hydrogen bond donors and <20 hydrogen bond acceptors . This fulfills the criteria of Lipinski’s rule of five and were found to be in the acceptable range for evaluation of the drug-like molecules .Scientific Research Applications
Crystal Structure Analysis
The crystal structure of this compound was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .
Hirshfeld Surface Analysis
The Hirshfeld surface analysis (HSA) for determining the N–H···O intermolecular hydrogen bonding interactions, generated the chain shaped 3D network structure . This analysis helps in understanding the intermolecular interactions in the crystal structure of the compound.
Density Functional Theory (DFT) Calculations
The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .
Molecular Electrostatic Potential (MEP) Measurement
To get the charge distribution details, the molecular electrostatic potential (MEP) of the compound was measured . This helps in understanding the charge distribution in the molecule.
Molecular Docking Studies
The molecular docking study was carried out to understand the binding of the compounds toward the molecular targets c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase . This helps in understanding the potential biological activity of the compound.
Medicinal Chemistry Applications
The compound has emerged ubiquitous application in medicinal chemistry as analgesic and anti-inflammatory activity . This makes it a potential candidate for drug development.
properties
IUPAC Name |
N-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-15(12-5-3-9-21-12)17-13-6-7-14(19-18-13)22-10-11-4-1-2-8-16-11/h1-9H,10H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWIOYNQRWUVDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide |
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